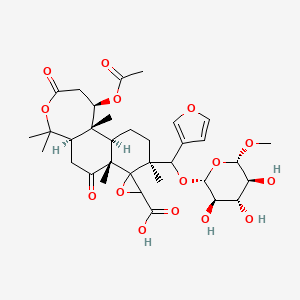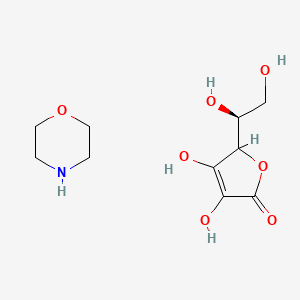
Cystic Fibrosis Transmembrane Conductance Regulator
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The cystic fibrosis transmembrane conductance regulator is a protein that functions as a chloride ion channel in epithelial cells. It plays a crucial role in maintaining the balance of salt and water on various surfaces in the body, such as the lungs, pancreas, and intestines . Mutations in the gene encoding this protein lead to cystic fibrosis, a genetic disorder that affects multiple organs and systems .
准备方法
Synthetic Routes and Reaction Conditions: The cystic fibrosis transmembrane conductance regulator is synthesized through a complex process involving the transcription and translation of the CFTR gene located on chromosome 7 . The protein is composed of 1,480 amino acids and includes two transmembrane domains, two nucleotide-binding domains, and a regulatory domain .
Industrial Production Methods: Industrial production of the this compound for research and therapeutic purposes involves recombinant DNA technology. This process includes cloning the CFTR gene into an expression vector, transfecting the vector into host cells (such as E. coli or mammalian cells), and purifying the expressed protein using chromatography techniques .
化学反应分析
Types of Reactions: The cystic fibrosis transmembrane conductance regulator undergoes various post-translational modifications, including phosphorylation, glycosylation, and ubiquitination . These modifications are essential for its proper folding, trafficking, and function.
Common Reagents and Conditions: Phosphorylation of the this compound is mediated by protein kinases such as protein kinase A (PKA) and protein kinase C (PKC) in the presence of ATP . Glycosylation occurs in the endoplasmic reticulum and Golgi apparatus, where specific enzymes add carbohydrate groups to the protein .
Major Products Formed: The primary product of these reactions is the mature, functional this compound protein that can be transported to the cell membrane to perform its ion channel functions .
科学研究应用
The cystic fibrosis transmembrane conductance regulator has numerous applications in scientific research:
作用机制
The cystic fibrosis transmembrane conductance regulator functions as an ATP-gated chloride ion channel. It regulates the transport of chloride and bicarbonate ions across epithelial cell membranes, which is crucial for maintaining the hydration and pH balance of various tissues . The protein’s activity is modulated by phosphorylation, which alters its conformation and gating properties .
相似化合物的比较
The cystic fibrosis transmembrane conductance regulator is unique among ATP-binding cassette (ABC) transporters because it functions as an ion channel rather than a transporter . Similar compounds include other ABC transporters such as the multidrug resistance protein (MRP) and the sulfonylurea receptor (SUR), which regulate ion channels indirectly .
List of Similar Compounds:- Multidrug resistance protein (MRP)
- Sulfonylurea receptor (SUR)
- ATP-binding cassette sub-family A member 1 (ABCA1)
The this compound’s unique function as an ion channel and its critical role in cystic fibrosis make it a significant target for therapeutic research and development .
属性
CAS 编号 |
126880-72-6 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
0 |
同义词 |
Cystic Fibrosis Transmembrane Conductance Regulator |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-](/img/structure/B1176794.png)

